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molecular formula C7H8N2O2 B1315563 Ethyl 4-pyrimidinecarboxylate CAS No. 62846-82-6

Ethyl 4-pyrimidinecarboxylate

Cat. No. B1315563
M. Wt: 152.15 g/mol
InChI Key: DWRWSNAREGLUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994315B2

Procedure details

To a 25% solution (5.31 g, 10.52 mmol) of potassium tert-amylate in toluene was added dropwise a solution of ethyl pyrimidine-4-carboxylate (1.00 g, 6.57 mmol) and ethyl acetate (1.09 mL, 11.1 mmol) in toluene (2.4 ml) at room temperature. Disappearance of the ethyl ester was confirmed by HPLC analysis, water (5 mL), ethyl acetate (5 mL) and concentrated hydrochloric acid (0.45 mL) were added, and the mixture was extracted with ethyl acetate (4 mL). The organic layer was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (0.97 g, 76%).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5.31 g
Type
reactant
Reaction Step Two
Name
potassium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCC([O-])(C)C.[K+].[N:8]1[CH:13]=[CH:12][C:11]([C:14]([O:16]CC)=O)=[N:10][CH:9]=1.Cl.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>C1(C)C=CC=CC=1.O>[O:16]=[C:14]([C:11]1[CH:12]=[CH:13][N:8]=[CH:9][N:10]=1)[CH2:21][C:20]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
5.31 g
Type
reactant
Smiles
Name
potassium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C)[O-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
N1=CN=C(C=C1)C(=O)OCC
Name
Quantity
1.09 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.45 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=NC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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